molecular formula C14H18N2O3S B8245981 Benzylhydrazine 4-methylbenzenesulfonate

Benzylhydrazine 4-methylbenzenesulfonate

Cat. No.: B8245981
M. Wt: 294.37 g/mol
InChI Key: WESZKALUZBIEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylhydrazine 4-methylbenzenesulfonate typically involves the reaction of benzylhydrazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Benzylhydrazine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzylhydrazine derivatives .

Scientific Research Applications

Benzylhydrazine 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzylhydrazine 4-methylbenzenesulfonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site. This interaction can disrupt normal enzyme function and lead to various biochemical effects . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylhydrazine 4-methylbenzenesulfonate is unique due to its combination of a benzylhydrazine moiety with a 4-methylbenzenesulfonate group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

benzylhydrazine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C7H8O3S/c8-9-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6,8H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESZKALUZBIEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.